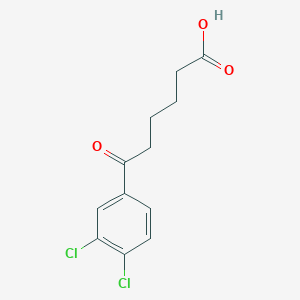

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

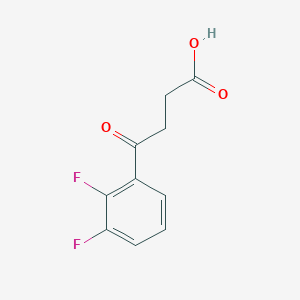

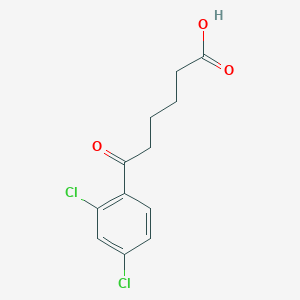

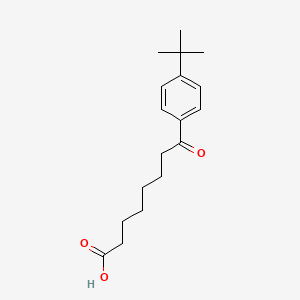

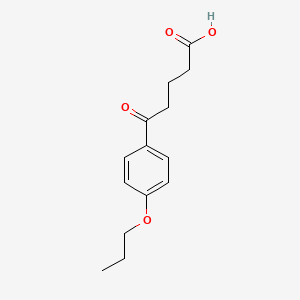

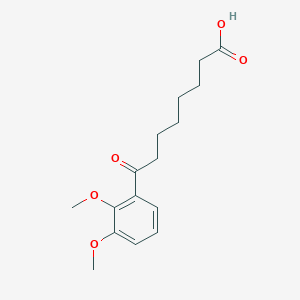

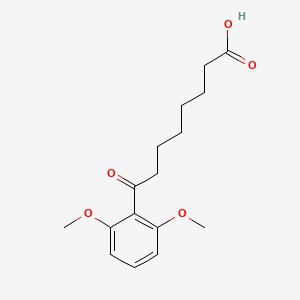

The compound “3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis . The “heptyl” part of the name suggests a seven-carbon alkyl chain, and “propiophenone” indicates a propiophenone group, which is a type of aromatic ketone .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,3-dioxane ring and the heptyl chain. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms . The heptyl chain would add flexibility to the molecule, and the propiophenone group would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, reduction, and oxidation .科学的研究の応用

Synthesis and Characterization

Vinylphosphonium Salt Mediated Reactions : The compound is involved in reactions mediated by vinylphosphonium salt, leading to the synthesis of various derivatives with potential applications in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Synthesis of Thromboxane Receptor Antagonists : It has been used in the synthesis of novel thromboxane receptor antagonists, which have significant implications in medical research, particularly in the study of smooth muscle and platelet functions (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).

Liquid Crystalline Polymers : The compound is a key component in the synthesis of liquid crystalline polymers, which have applications in advanced materials science (Hsu, Rodriguez-Parada, & Percec, 1987).

Protecting and Activating Groups in Amine Synthesis : It has been utilized as a novel protecting and activating group in the synthesis of amines, highlighting its versatility in organic chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Thiolysis in Meldrum's Precursor : It plays a role in the thiolysis of Meldrum's precursor, contributing to the development of intermediates in pharmaceutical synthesis (Jacopin, Laurent, Belmans, Kemps, Cérésiat, & Marchand-Brynaert, 2001).

Advanced Material Development

Ferroelectric Liquid Crystal Materials : This compound is integral to the synthesis of new ferroelectric liquid crystal materials, which have potential applications in display technologies and electronic devices (Haramoto & Kamogawa, 1990).

Photolysis Studies : Its behavior under vacuum-ultraviolet photolysis has been studied, contributing to our understanding of photolytic processes and the development of photoresponsive materials (Schuchmann & Sonntag, 1985).

作用機序

Target of Action

Compounds with similar structures, such as 1,3-dioxane derivatives, have been used in the synthesis of various pharmaceuticals and agricultural chemicals

Mode of Action

It’s worth noting that compounds with a 1,3-dioxane structure have been found to exhibit insecticidal activity The interaction of these compounds with their targets often results in significant changes, leading to their insecticidal properties

Biochemical Pathways

1,3-dioxane derivatives have been known to influence various biochemical pathways . The downstream effects of these pathways can vary widely and are dependent on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been found to exhibit significant biological activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQUWYFQRBHPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645979 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone | |

CAS RN |

898787-19-4 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。